

Calculating glucose turnover rates with D-Glucose-d2-2 data

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Compound of Interest

Compound Name: D-Glucose-d2-2

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Application Note:

Measuring In Vivo Glucose Turnover Rates Using D-Glucose-d2

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of glucose metabolism is fundamental to understanding numerous physiological and pathophysiological states, including diabetes, obesity, and metabolic syndrome. D-Glucose-d2 ([6,6-²H₂]-glucose) is a stable, non-radioactive isotopic tracer used to quantify whole-body glucose turnover. This application note provides a detailed protocol for the primed-constant infusion of D-Glucose-d2 to determine the rate of appearance (Ra) of glucose in vivo, a direct measure of glucose turnover. The methodology described is applicable to both preclinical and clinical research settings for assessing the effects of therapeutic interventions on glucose homeostasis.

Core Principles of Glucose Turnover Measurement

The principle behind using a stable isotope tracer like D-Glucose-d2 is isotope dilution. By infusing the labeled glucose at a known, constant rate and measuring its dilution by unlabeled, endogenous glucose at steady state, one can calculate the rate at which new glucose is appearing in the circulation. This rate of appearance (Ra) is equivalent to the rate of disappearance (Rd) under steady-state conditions, reflecting the overall glucose turnover.

The workflow involves a priming dose to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain it. Blood samples are collected before and during the infusion to measure plasma glucose concentration and the isotopic enrichment of D-Glucose-d2, typically by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents

- Tracer: Sterile, pyrogen-free D-Glucose-d2 (e.g., [6,6-²H₂]-glucose) suitable for injection.
- Vehicle: Sterile saline (0.9% NaCl).
- Anesthesia: (If required for animal studies).
- Infusion pump and catheters.
- Blood collection supplies: Syringes, tubes containing an anticoagulant (e.g., EDTA), and a glycolysis inhibitor (e.g., sodium fluoride).
- Centrifuge.
- GC-MS system for analysis.
- Reagents for plasma glucose derivatization.

Protocol for Primed-Constant Rate Infusion of D-Glucose-d2

This protocol is a general guideline and may need to be optimized for specific experimental models (e.g., mice, rats, humans).

- Subject Preparation:
 - Subjects should be fasted overnight to achieve a post-absorptive, steady-state condition.
 - For animal studies, anesthetize the animal if necessary and insert catheters for infusion and blood sampling. For human studies, insert intravenous lines.

- Tracer Preparation:
 - Prepare the D-Glucose-d2 solutions for the priming bolus and the constant infusion in sterile saline. The exact concentrations will depend on the subject's body weight and the desired infusion rate.
- Experimental Procedure:
 - Baseline Sampling (t=0): Collect a baseline blood sample to determine natural isotopic enrichment and fasting plasma glucose concentration.
 - Priming Dose: Administer a priming bolus of D-Glucose-d2 to rapidly raise the plasma tracer concentration to the expected steady-state level. A typical priming bolus dose is around 14.0 $\mu\text{mol/kg}$.[\[1\]](#)
 - Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of D-Glucose-d2. A typical infusion rate is approximately 11.5 $\mu\text{mol/kg/hr}$.[\[1\]](#)
 - Steady-State Sampling: After allowing sufficient time for isotopic steady state to be reached (typically 90-120 minutes), collect a series of blood samples (e.g., at 90, 100, 110, and 120 minutes) to confirm that a stable isotopic enrichment has been achieved.[\[1\]](#)
- Sample Processing:
 - Immediately place blood samples on ice.
 - Centrifuge the blood samples to separate plasma.
 - Store plasma at -80°C until analysis.

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

- Plasma Deproteinization and Derivatization:
 - Thaw plasma samples.
 - Deproteinize the plasma, for example, by adding a perchloric acid solution.

- Isolate the glucose and derivatize it to a volatile form suitable for GC-MS analysis, such as the penta-acetate derivative. This process is crucial for accurate measurement.
- GC-MS Analysis:
 - Perform GC-MS analysis to separate the derivatized glucose and measure the abundance of the unlabeled (m/z) and labeled ($m/z+2$ for D-Glucose- d_2) ions.[\[2\]](#)[\[3\]](#)
 - The isotopic enrichment is expressed as the tracer-to-tracee ratio (TTR).

Data Presentation and Calculations

Calculation of Glucose Rate of Appearance (Ra)

Under steady-state conditions, the rate of appearance of glucose can be calculated using the following equation, derived from the Steele equation:[\[4\]](#)

$$Ra \text{ (}\mu\text{mol/kg/min)} = [\text{Infusion Rate (}\mu\text{mol/kg/min)} / \text{TTR}] - \text{Infusion Rate (}\mu\text{mol/kg/min)}$$

Where:

- Infusion Rate is the rate at which the D-Glucose- d_2 tracer is being infused.
- TTR is the tracer-to-tracee ratio (isotopic enrichment) of plasma glucose at steady state.

The subtraction of the infusion rate from the total calculated flux accounts for the contribution of the infused tracer itself to the total glucose pool.

Example Quantitative Data

The following tables summarize typical glucose turnover data obtained using $[6,6-^2\text{H}_2]$ -glucose in healthy human volunteers under basal and hyperinsulinemic-euglycemic clamp conditions.[\[4\]](#)
[\[5\]](#)

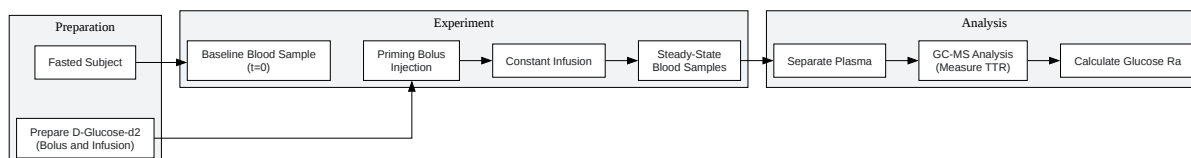
Table 1: Basal Glucose Metabolism Parameters in Healthy Volunteers[\[4\]](#)[\[5\]](#)

Parameter	Mean Value	Standard Deviation	Units
Glucose Turnover Rate (Ra)	2.42	0.11	mg/kg x min
Glucose Oxidation Rate	1.34	0.08	mg/kg x min
Glucose Clearance	3.04	0.17	ml/kg x min
Glucose Recycling	24.7	-	%

Table 2: Glucose Turnover Rate Under Euglycemic-Hyperinsulinemic Clamp Conditions[5]

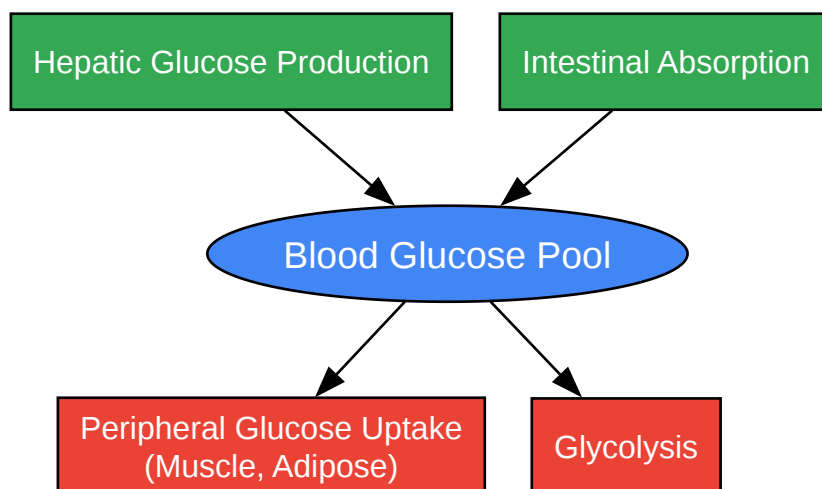
Condition	Glucose Turnover Rate (Ra) (mg/kg x min)
Basal	2.42
Hyperinsulinemic Clamp	9 - 10

Visualizations



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Caption: Experimental workflow for measuring glucose turnover.



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Caption: Simplified model of whole-body glucose homeostasis.

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